molecular formula C6H6INO B185291 3-Hydroxy-2-iodo-6-methylpyridine CAS No. 23003-30-7

3-Hydroxy-2-iodo-6-methylpyridine

Cat. No. B185291
Key on ui cas rn: 23003-30-7
M. Wt: 235.02 g/mol
InChI Key: HRZOWBGCOJWHDY-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a mixture of 6-methylpyridin-3-ol (235 g, 2.75 mol) and water (5.28 L) at 0° C. was added Na2CO3 (440 g, 5.5 mol) and the mixture was stirred at room temperature for 30 minutes. A solution of I2 (760 g, 3.85 mol) and KI (760 g, 5.83 mol) in water (5.28 L) was added dropwise to the reaction over a period of 1 hour. The mixture was stirred at room temperature for 3 hours and the resulting precipitate was collected by filtration to afford 2-iodo-6-methylpyridin-3-ol (390 g, 77.0%) as a yellow solid which was used without further purification.
Quantity
235 g
Type
reactant
Reaction Step One
Name
Quantity
5.28 L
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Name
Quantity
760 g
Type
reactant
Reaction Step Three
Name
Quantity
5.28 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].[I:15]I>O>[I:15][C:6]1[C:5]([OH:8])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
235 g
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
5.28 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
440 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
760 g
Type
reactant
Smiles
II
Name
Quantity
5.28 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 390 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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